molecular formula C9H5NO3 B2827155 4-Cyano-2-formylbenzoic acid CAS No. 1260658-70-5

4-Cyano-2-formylbenzoic acid

Cat. No.: B2827155
CAS No.: 1260658-70-5
M. Wt: 175.143
InChI Key: AUHZESRDMADXNX-UHFFFAOYSA-N
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Description

4-Cyano-2-formylbenzoic acid is a chemical compound used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is a powder at room temperature .


Synthesis Analysis

The synthesis of this compound involves several stages. One method involves the Br/Li exchange reaction of isopropyl 2-bromo-5-cyanobenzoate, followed by formylation . This process is complex and requires stringent control of reaction temperatures, concentrations, and the use of additives .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C9H5NO3/c10-4-6-1-2-8(9(12)13)7(3-6)5-11/h1-3,5H,(H,12,13) . The molecular weight of this compound is 175.14 .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex. The compound has high reactivity due to its specific structure, which can pose challenges in achieving the desired selectivity . For instance, it has been found that the Br/Li exchange reaction of isopropyl 2-bromo-5-cyanobenzoate with BuLi took place within 0.1 s at -50 °C, and the resulting highly reactive aryllithium intermediate underwent formylation with DMF to afford 1 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a complex decomposition process with four mass loss stages during its pyrolysis . The heat release mainly occurs in the first and final decomposition stages .

Scientific Research Applications

1. Synthesis and Scale-up Applications

4-Cyano-2-formylbenzoic acid and its derivatives are key intermediates in the synthesis of various biologically important compounds. The continuous flow-flash chemistry method has been used for efficient scale-up synthesis of these compounds. This approach allows for rapid, large-scale production without the need for extensive purification steps, demonstrating its utility in industrial and pharmaceutical contexts (Seto et al., 2019).

2. Pharmaceutical and Chemical Synthesis

Derivatives of 2-formylbenzoic acid, such as this compound, are utilized in the synthesis of heterocyclic organic compounds like phthalides and isoindolinones. These compounds have applications in pharmaceuticals, potentially leading to the development of new therapeutic agents (Niedek et al., 2016).

3. Material Science and Engineering

This compound is used in the synthesis of novel materials, such as crown ether derivatives. These compounds have unique chemical properties and can be used in various applications, including as sensors and in materials chemistry (Wada et al., 1980).

4. Biochemical Research

This compound and its derivatives are used as molecular probes in biochemical research, helping to understand enzyme-substrate interactions and reaction mechanisms. Such research is fundamental in developing novel biochemical methodologies (Payongsri et al., 2012).

Mechanism of Action

The mechanism of action of 4-Cyano-2-formylbenzoic acid in chemical reactions is largely due to its high reactivity. The compound can easily break to form free radicals during the decomposition process, which makes the combination with other chemical substances efficient .

Safety and Hazards

The safety information for 4-Cyano-2-formylbenzoic acid indicates that it is hazardous. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding dust formation, ingestion, inhalation, and contact with skin and eyes .

Properties

IUPAC Name

4-cyano-2-formylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO3/c10-4-6-1-2-8(9(12)13)7(3-6)5-11/h1-3,5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHZESRDMADXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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